Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the cyclization of glycine-derived enamino amides. High yield and operational simplicity are key features of this synthetic procedure . The reaction conditions often include the use of Boc-deprotection conditions, which facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]amino-N-(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
METHYL 4-({[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its benzotriazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13N5O4 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H13N5O4/c1-25-15(23)9-2-4-10(5-3-9)17-16(24)18-11-6-7-13-12(8-11)14(22)20-21-19-13/h2-8H,1H3,(H2,17,18,24)(H,19,20,22) |
InChI Key |
OEOYCGXLZGCPQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.